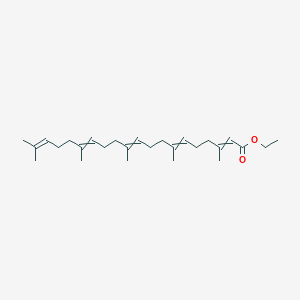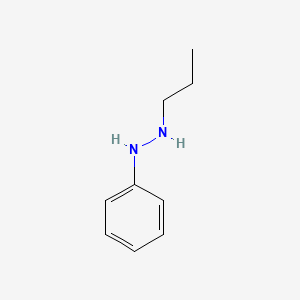
1-Phenyl-2-propylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-propylhydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative characterized by the presence of a phenyl group attached to a propylhydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with propyl halides under basic conditions. The reaction typically proceeds as follows:
- Phenylhydrazine is reacted with a propyl halide (e.g., propyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 1-Phenyl-2-propylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
- Oxidation of this compound can yield azines or other oxidized derivatives.
- Reduction can produce primary or secondary amines.
- Substitution reactions result in various substituted hydrazine derivatives.
科学研究应用
1-Phenyl-2-propylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-Phenyl-2-propylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
1-Phenyl-2-propylhydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Lacks the propyl group and has different reactivity and applications.
1-Phenyl-2-propanone: A ketone derivative with distinct chemical properties and uses.
Phenylacetone: Another related compound with different functional groups and applications.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-phenyl-2-propylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-2-8-10-11-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI 键 |
IJMARSXMLSCBJU-UHFFFAOYSA-N |
规范 SMILES |
CCCNNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


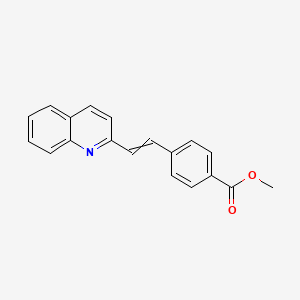
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)

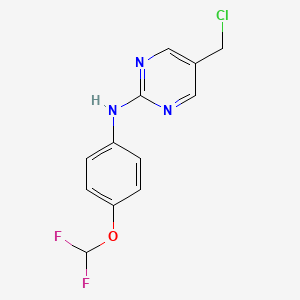

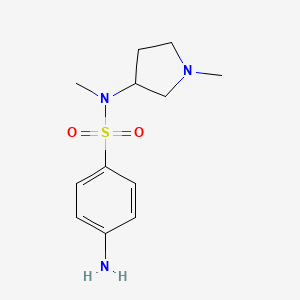
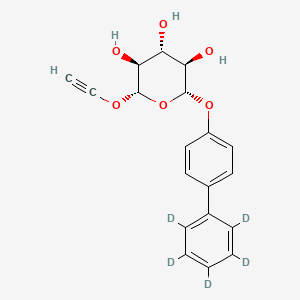
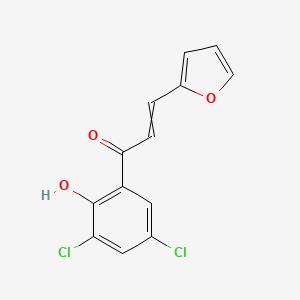

![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)
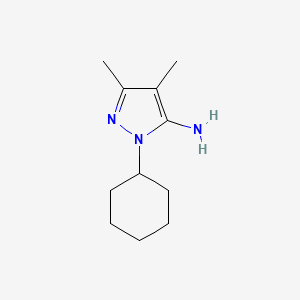
![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
